

Spectral Analysis of 2-Cyanoethyltrimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyanoethyltrimethylsilane

Cat. No.: B093657

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Introduction

2-Cyanoethyltrimethylsilane, systematically known as 3-(trimethylsilyl)propanenitrile, is an organosilicon compound featuring a terminal nitrile group and a trimethylsilyl (TMS) group. This dual functionality makes it a valuable building block in organic synthesis and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (^1H and ^{13}C NMR) and Fourier-Transform Infrared (FTIR) spectra of **2-Cyanoethyltrimethylsilane**, complete with expected data, detailed experimental protocols, and logical diagrams to illustrate structure-spectrum correlations.

Predicted Spectral Data

The following tables summarize the expected quantitative data for the NMR and IR spectra of **2-Cyanoethyltrimethylsilane**. These values are based on established chemical shift and absorption frequency ranges for the respective functional groups.

^1H NMR Spectral Data (Predicted)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 0.05	Singlet (s)	9H	Si-(CH ₃) ₃
~ 0.88	Triplet (t)	2H	Si-CH ₂ -CH ₂ -CN
~ 2.35	Triplet (t)	2H	Si-CH ₂ -CH ₂ -CN

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ -1.5	Si-(CH ₃) ₃
~ 16.5	Si-CH ₂ -CH ₂ -CN
~ 19.0	Si-CH ₂ -CH ₂ -CN
~ 119.5	-C \equiv N

FTIR Spectral Data (Predicted)

Sample Phase: Neat Liquid

Frequency (cm ⁻¹)	Intensity	Assignment
2960-2850	Medium-Strong	C-H Stretch (sp ³ methyl and methylene)
2248	Strong, Sharp	C \equiv N Stretch (Nitrile)
1420	Medium	CH ₂ Scissoring
1250	Strong	Si-CH ₃ Symmetric Deformation (Umbrella)[1]
840	Strong	Si-C Stretch and CH ₃ Rock
760	Medium	Si-C Stretch

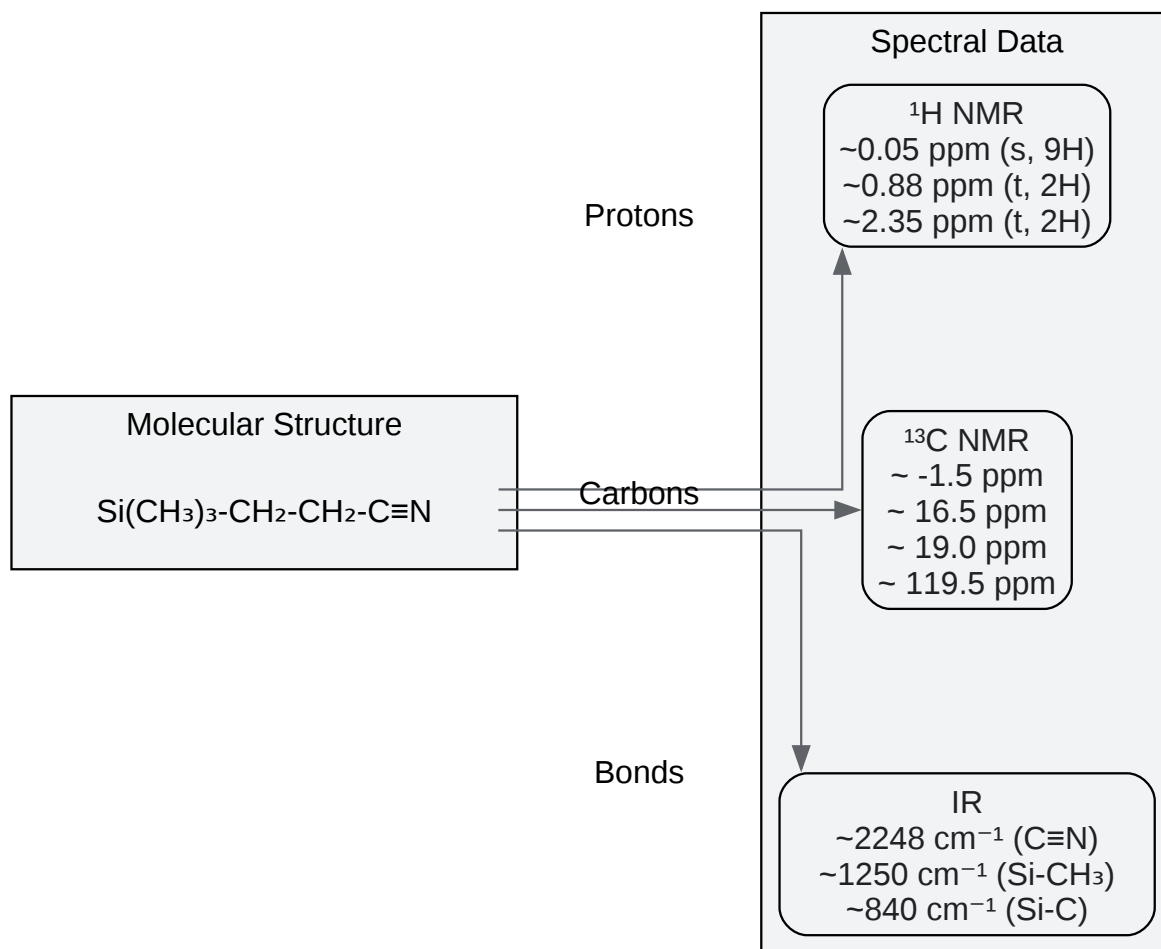
Spectral Interpretation and Structural Correlation

The spectral data provides a clear fingerprint of the **2-Cyanoethyltrimethylsilane** structure.

- ^1H NMR: The spectrum is characterized by three distinct signals. The highly shielded trimethylsilyl protons appear as a sharp singlet far upfield (~ 0.05 ppm). The two methylene groups form a classic A_2B_2 system, appearing as two triplets due to coupling with each other. The methylene group adjacent to the silicon (Si-CH_2) is more shielded and appears at a lower chemical shift (~ 0.88 ppm) compared to the methylene group adjacent to the electron-withdrawing nitrile group (~ 2.35 ppm).
- ^{13}C NMR: Four signals are expected, corresponding to the four unique carbon environments. The TMS carbons are highly shielded and appear upfield, typically at a negative chemical shift. The two methylene carbons are resolved, followed by the characteristic nitrile carbon signal in the ~ 119 ppm region[2].
- IR Spectrum: The most prominent feature is the strong, sharp absorption band around 2248 cm^{-1} characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration[3]. Other key signals include the strong C-H stretching bands below 3000 cm^{-1} , a very strong band at 1250 cm^{-1} for the symmetric methyl deformation of the Si-CH_3 group, and another strong band around 840 cm^{-1} corresponding to the Si-C stretch and methyl rock[1].

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the correlation between the molecular structure of **2-Cyanoethyltrimethylsilane** and its characteristic spectral signals.



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Caption: Correlation of molecular groups to spectral signals.

Experimental Protocols

Accurate spectral data acquisition relies on standardized methodologies. The following protocols are recommended for the analysis of **2-Cyanoethyltrimethylsilane**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Cyanoethyltrimethylsilane** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the acquisition parameters for both ¹H and ¹³C nuclei, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a proton-decoupled sequence is standard.
- Data Acquisition & Processing:
 - Acquire the Free Induction Decay (FID) signal.
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the TMS reference signal.
 - Integrate the signals in the ¹H spectrum to determine proton ratios.

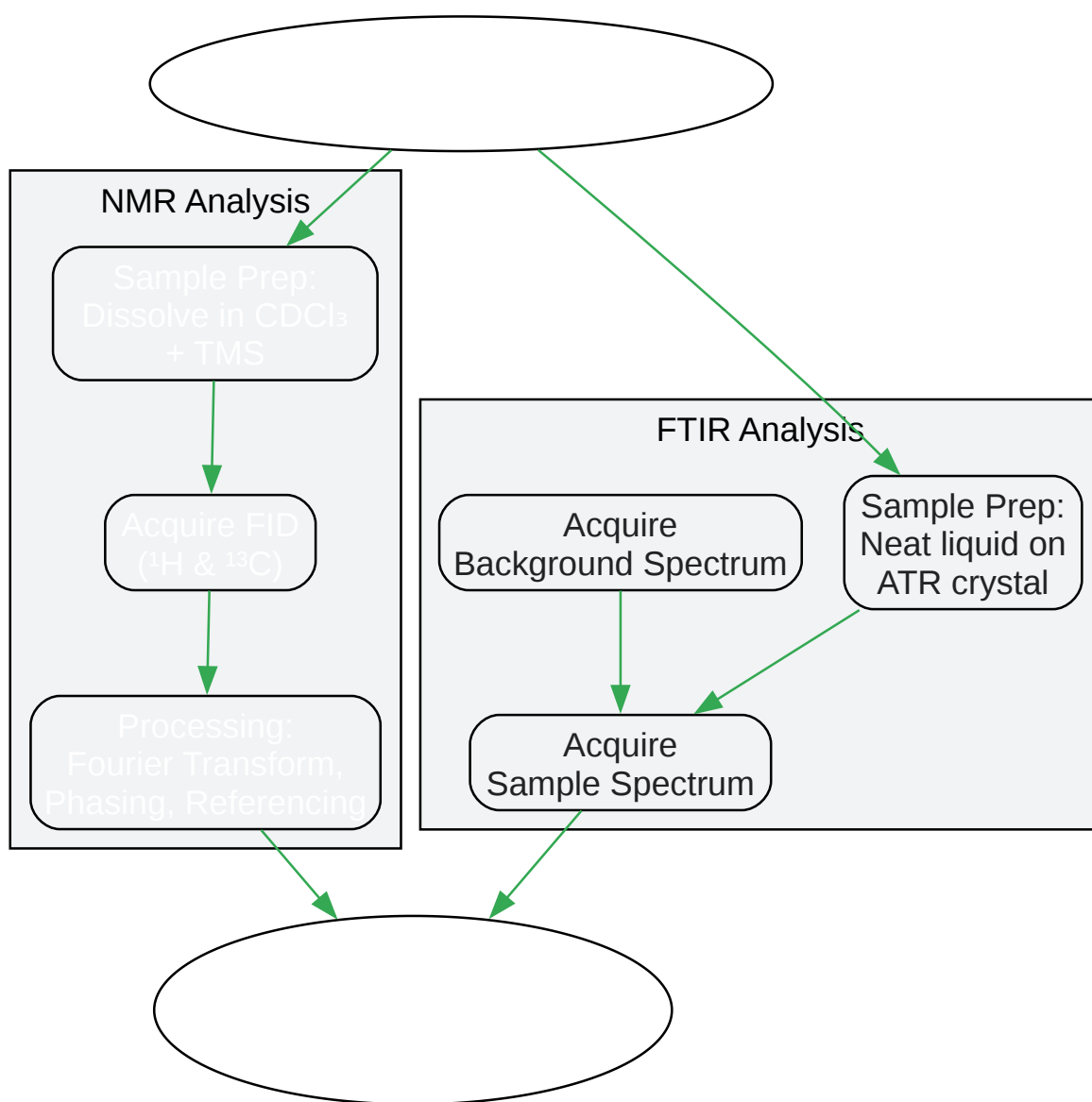
FTIR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - As **2-Cyanoethyltrimethylsilane** is a liquid, the Attenuated Total Reflectance (ATR) or neat liquid cell method is suitable[4].
 - ATR Method: Place one drop of the neat liquid directly onto the clean ATR crystal (e.g., diamond or ZnSe). Ensure good contact.

- Liquid Cell Method: Use a demountable liquid cell with IR-transparent salt plates (e.g., NaCl or KBr). Place a drop of the sample on one plate, and press the second plate on top to create a thin capillary film.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty ATR crystal or clean salt plates. This is crucial to subtract atmospheric (H_2O , CO_2) and accessory-related absorptions.
- Data Acquisition & Processing:
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample interferogram over a standard mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - The instrument's software will perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Visualization

The logical flow for spectral analysis is depicted below.



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Caption: General workflow for NMR and FTIR spectral analysis.

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